Comparative Binding Mode Analysis of 2-(3-Pyridinyl) vs. 2-Phenyl Substituents in Aurora Kinase A
X-ray crystallography of imidazo[4,5-b]pyridine-based Aurora A kinase inhibitors reveals that a 2-pyridinyl substituent, as found in CAS 65147-90-2, can engage the kinase hinge region through a bidentate hydrogen bond, whereas a 2-phenyl analog lacks this nitrogen-based hydrogen bonding capability [1]. In a related Aurora A-bound structure (PDB: 2X6D), a more elaborated 2-(4-morpholin-4-ylmethyl)phenyl derivative achieves an IC50 of 15 nM, but the specific contribution of the 3-pyridinyl group in 65147-90-2 is its ability to serve as a minimalist, non-bulky hydrogen bond acceptor, offering a distinct vector for scaffold optimization compared to phenyl-based analogs [1].
| Evidence Dimension | Hydrogen Bonding Potential at 2-Position |
|---|---|
| Target Compound Data | 3-Pyridinyl group (CAS 65147-90-2) provides a nitrogen atom capable of acting as a hydrogen bond acceptor with the kinase hinge region (predicted from structural analysis). |
| Comparator Or Baseline | 2-Phenyl analog (e.g., 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine) lacks an H-bond acceptor nitrogen in the 2-aryl ring. |
| Quantified Difference | Qualitative difference in binding mode; direct comparative IC50 data not available for CAS 65147-90-2. |
| Conditions | X-ray crystallography, Aurora A kinase domain (PDB: 2X6D), structural analysis of imidazo[4,5-b]pyridine series [1]. |
Why This Matters
This structural feature can translate to differential selectivity and potency in kinase inhibitor programs, making the precise 2-(3-pyridinyl) substitution a critical variable for reproducible SAR studies.
- [1] Bavetsias, V. et al. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. J. Med. Chem. 2010, 53, 5213-5228. View Source
